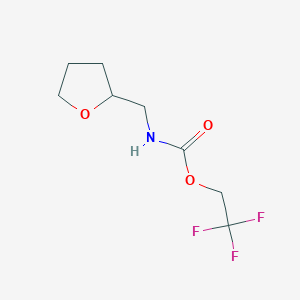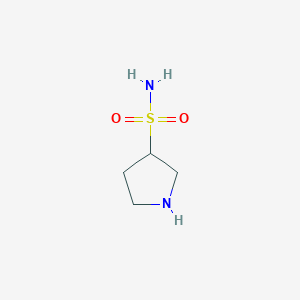
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile
Descripción general
Descripción
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile, also known as P3TFPN, is an organic compound that has been widely used in scientific research. It is a nitrogen-containing heterocyclic compound that has a pyridine ring and a trifluoromethyl group attached to a picolinonitrile moiety. This compound has been used in a variety of applications, such as in the synthesis of novel organic compounds and as a starting material in the preparation of biologically active compounds.
Aplicaciones Científicas De Investigación
Electroluminescent Devices
A novel ligand 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine (fl-5CF3-py) and its iridium complexes were synthesized and used as emitter dopants in multilayer electrophosphorescent devices. These devices exhibited high efficiency and a slow rate of decay against increases in current densities, indicating their potential as promising emitters in practical device applications (Zhang et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
Research has also been conducted on iridium(III) complexes with modified ligands for OLED applications. The modification of electro-donating benzene ring group into ancillary ligands offered an efficient strategy to obtain high-efficiency orange-red Ir(III) complexes, demonstrating the potential of these materials in OLEDs (Su et al., 2021).
Applications in Photocatalysis and Coordination Chemistry
Carbon Dioxide Binding
Rhenium(I) triscarbonyl compounds with amino- and iminopyridine ligands were studied for their capability to bind CO2 via a dearomatization/rearomatization reaction sequence. This study sheds light on the potential use of these complexes in CO2 capture and utilization processes (Stichauer et al., 2017).
Catalysis
Mononuclear Ru complexes with different substituents on the pyridine ligand were synthesized and examined for water oxidation catalysis. The study highlights the importance of ligand modification in enhancing catalytic activity, providing insights into designing efficient catalysts for water oxidation and potentially other reactions (Jiang et al., 2013).
Propiedades
IUPAC Name |
5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)10-4-9(7-18-11(10)5-16)8-2-1-3-17-6-8/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBWXJCSQORJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



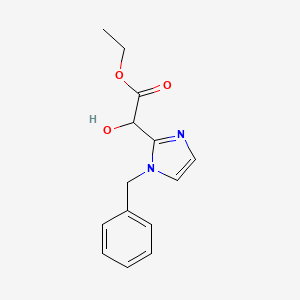
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)
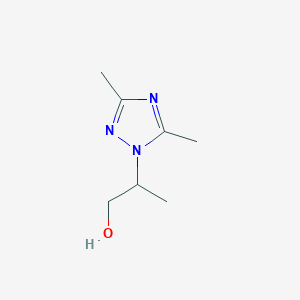
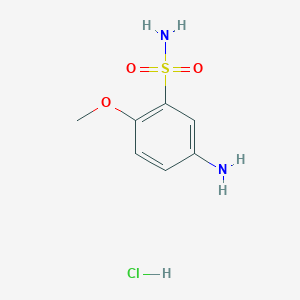
![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
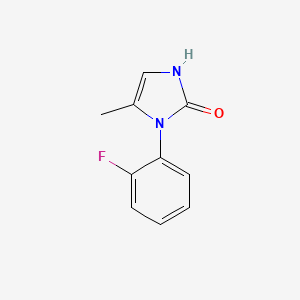
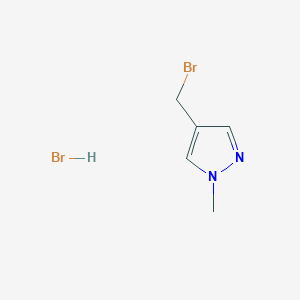
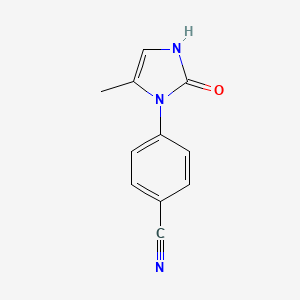
![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)
![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
